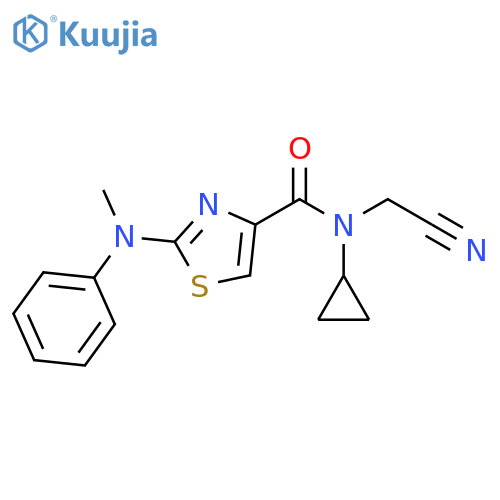Cas no 2418711-35-8 (N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide)

2418711-35-8 structure
商品名:N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide
N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide 化学的及び物理的性質
名前と識別子
-
- Z2700923646
- N-(cyanomethyl)-N-cyclopropyl-2-[methyl(phenyl)amino]-1,3-thiazole-4-carboxamide
- N-(Cyanomethyl)-N-cyclopropyl-2-(N-methylanilino)-1,3-thiazole-4-carboxamide
- 2418711-35-8
- EN300-26681082
- N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide
-
- インチ: 1S/C16H16N4OS/c1-19(12-5-3-2-4-6-12)16-18-14(11-22-16)15(21)20(10-9-17)13-7-8-13/h2-6,11,13H,7-8,10H2,1H3
- InChIKey: DPBLFSAKTZXTNP-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(N(CC#N)C2CC2)=O)N=C1N(C)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 312.10448232g/mol
- どういたいしつりょう: 312.10448232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 88.5Ų
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 527.9±56.0 °C(Predicted)
- 酸性度係数(pKa): 2.23±0.10(Predicted)
N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26681082-0.05g |
N-(cyanomethyl)-N-cyclopropyl-2-[methyl(phenyl)amino]-1,3-thiazole-4-carboxamide |
2418711-35-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide 関連文献
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
2418711-35-8 (N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide) 関連製品
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
